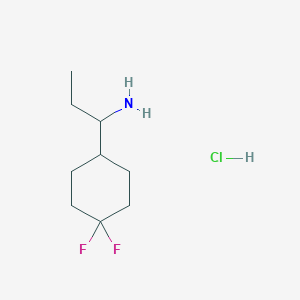
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260937-40-2. It has a molecular weight of 213.7 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is 1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
“1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride” is a powder with a molecular weight of 213.7 . It is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Sorbent Development for PFAS Removal
Recent research highlights the development of amine-containing sorbents for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. These sorbents leverage the chemical properties of amines for effective PFAS control in municipal water and wastewater treatments. The effectiveness of these amines, potentially including structures similar to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. Designing next-generation sorbents considers these factors for improved PFAS removal efficiency (Ateia et al., 2019).
Environmental Behavior and Adsorption Mechanisms
Research on the adsorption behavior of Perfluorinated Compounds (PFCs) on various adsorbents, including those with amine groups, provides insights into effective strategies for PFC removal from aquatic environments. Amines, due to their high adsorption capacity for PFCs, are critical in the design of adsorbents. The formation of micelles/hemi-micelles on adsorbents and the role of hydrophobic interactions in PFC adsorption emphasize the importance of chemical interactions facilitated by amine functionalities (Du et al., 2014).
Antimicrobial Applications
Chitosan, a biopolymer with primary amino groups, has shown significant antimicrobial potential. While not directly related to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, the understanding of how amino groups contribute to antimicrobial activity in polymers like chitosan can provide a foundation for exploring similar applications for amine-functionalized compounds in pharmaceutical and food formulations (Raafat & Sahl, 2009).
Volatile Organic Compounds (VOCs) Analysis in Health Diagnostics
The study of volatile organic compounds (VOCs) in diagnosing and monitoring conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) suggests a potential research area for amine compounds. Specific VOCs, such as propan-1-ol, have been identified as biomarkers, indicating the role of organic compounds in non-invasive diagnostic techniques. This opens avenues for research into the diagnostic applications of various organic compounds, including amines (Van Malderen et al., 2020).
Environmental Safety and Novel Alternatives
Exploration of novel fluorinated alternatives to traditional Per- and Polyfluoroalkyl substances (PFASs) has raised concerns about their environmental safety and efficacy as replacements. Research into the behavior, fate, and toxicological impacts of these alternatives, which may include compounds structurally related to 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride, is crucial for assessing their viability and potential environmental risks (Wang et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGYVYCDTABZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

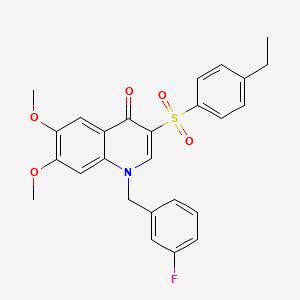
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)
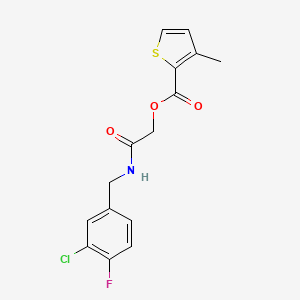
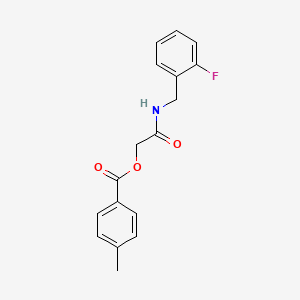
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2590598.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)
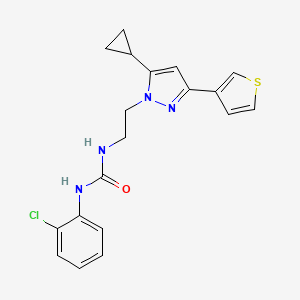
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)
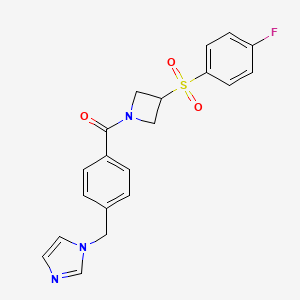
![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)
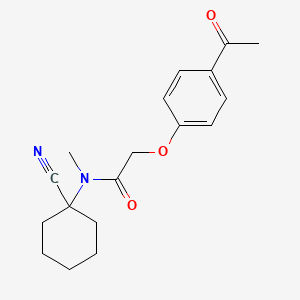
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)
![2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2590609.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)